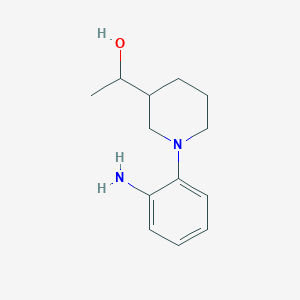

1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol

描述

属性

IUPAC Name |

1-[1-(2-aminophenyl)piperidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10(16)11-5-4-8-15(9-11)13-7-3-2-6-12(13)14/h2-3,6-7,10-11,16H,4-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQPOQXBMPKUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C2=CC=CC=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Antidepressant Activity

Research indicates that compounds similar to 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol exhibit antidepressant properties. These compounds may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating mood disorders.

Antimicrobial Properties

Some studies have explored the antimicrobial efficacy of piperidine derivatives. For instance, derivatives containing similar structural motifs have shown significant antibacterial and antifungal activities. This suggests that 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol could be evaluated for its antimicrobial potential in future research.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also be investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Compounds with piperidine rings have been documented to interact with various neuroreceptors and could offer protective benefits in neuronal health.

Case Study 1: Antidepressant Screening

A study published in a pharmacological journal evaluated a series of piperidine derivatives for their antidepressant activity using animal models. The results indicated that compounds with structural similarities to 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol showed significant reductions in depressive-like behaviors compared to control groups, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Testing

In another investigation, researchers synthesized several piperidine-based compounds and tested their antimicrobial properties against various bacterial strains. The findings revealed that certain derivatives exhibited potent activity against resistant strains, highlighting the potential of such compounds in developing new antibiotics .

作用机制

The mechanism by which 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Insights:

Heterocyclic Variations : Replacing the benzene ring with pyridine (as in CAS: 2098081-32-2) introduces nitrogen into the aromatic system, enhancing solubility and electronic properties, which may improve blood-brain barrier penetration .

Chain Length Modifications: Compounds like 1-(phenylamino)-3-(piperidin-1-yl)propan-2-ol demonstrate how extending the alcohol chain (from ethanol to propanol) influences steric bulk and hydrogen-bonding capacity, critical for target selectivity .

生物活性

Overview

1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-aminophenyl group and an ethan-1-ol moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O |

| CAS Number | 2097980-14-6 |

| InChI Key | GJKPMECVBWCQRM-UHFFFAOYSA-N |

The biological activity of 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol is primarily attributed to its interaction with various molecular targets, including specific enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activity against human leukemia cells (HL60, K562) and solid tumors (HCT-116, MCF-7) .

- Antimicrobial Properties : Some derivatives of piperidine compounds have exhibited antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Neuroprotective Effects : Given its potential interaction with neurotransmitter receptors, there is interest in exploring its neuroprotective properties, particularly in conditions like Alzheimer's disease.

Study on Antiproliferative Activity

In a study examining the antiproliferative effects of various piperidine derivatives, it was found that certain analogs significantly inhibited the growth of HCT-116 colon cancer cells. The mechanism involved cell cycle arrest at the G1 phase and induction of apoptosis through mitochondrial pathways .

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of related compounds, demonstrating that they could inhibit key metabolic enzymes linked to diabetes and obesity. This suggests potential therapeutic applications in metabolic syndrome .

准备方法

Formation of the Piperidine Core

The piperidine ring is often synthesized or functionalized starting from commercially available piperidine derivatives or via cyclization reactions involving amino alcohols or amino ketones. For example, selective bromination of acetophenone derivatives followed by nucleophilic substitution can yield intermediates suitable for ring closure or further functionalization.

Introduction of the 2-Aminophenyl Group

The 2-aminophenyl substituent is generally introduced via nucleophilic aromatic substitution or via reductive amination techniques. A common approach involves:

- Bromination of acetophenone derivatives to yield bromo-substituted intermediates.

- Reaction of these intermediates with primary amines such as 2-aminobenzene derivatives to form the desired amine-substituted products.

Alternatively, reduction of nitro-substituted intermediates to the corresponding amines can be performed using reducing agents such as iron powder in acidic media or stannous chloride dihydrate in hydrochloric acid, followed by purification steps.

Installation of the Ethan-1-ol Moiety

The ethan-1-ol group at the 3-position of the piperidine ring can be introduced via stereoselective reduction of a ketone intermediate or via nucleophilic addition of organometallic reagents to a suitable precursor. For example, oxidation of acetophenone derivatives to phenylglyoxals followed by reaction with primary amines can yield intermediates that upon reduction provide the ethan-1-ol functionality.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Copper(II) bromide in ethanol | Brominated acetophenone intermediate |

| 2 | Amination | Reaction with 2-aminobenzene derivatives | Formation of 2-aminophenyl-substituted intermediate |

| 3 | Oxidation | Selenium dioxide | Formation of phenylglyoxal intermediate |

| 4 | Reductive amination | Reducing agents such as Fe/NH4Cl or SnCl2·2H2O/HCl | Conversion to amino-substituted piperidine derivatives |

| 5 | Installation of ethan-1-ol | Nucleophilic addition or reduction | Formation of 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol |

This general route is adapted and optimized depending on the specific substituents and desired stereochemistry.

Experimental Details and Optimization

- Bromination Step: Achieved using copper(II) bromide under mild heating, ensuring selective bromination at the acetophenone alpha position.

- Amination: Primary amines such as 2-aminobenzene are reacted with brominated intermediates in ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to afford the desired substituted amines.

- Oxidation: Selenium dioxide is used as an oxidizing agent to convert acetophenone derivatives into phenylglyoxals, which are key intermediates for further transformations.

- Reduction: Iron powder in acidic aqueous ethanol or stannous chloride dihydrate in hydrochloric acid at low temperature (0–5 °C) is utilized to reduce nitro groups to amines efficiently.

- Purification: Crude products are purified by recrystallization or column chromatography, often employing silica gel and solvent systems such as dichloromethane/methanol mixtures.

Research Findings and Yield Data

Although specific yield data for the exact compound 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol is scarce, analogous reactions reported in the literature provide indicative yields:

| Reaction Step | Yield Range (%) | Notes |

|---|---|---|

| Bromination | 75–85 | High selectivity with copper(II) bromide |

| Amination | 60–80 | Dependent on amine nucleophilicity and reaction time |

| Oxidation | 70–90 | Selenium dioxide oxidation is efficient |

| Reduction | 65–90 | Reduction of nitro groups is generally high yielding |

| Final Product Formation | 50–75 | Dependent on stereoselectivity and purification |

These values are consistent with multi-step organic syntheses involving similar functional groups.

Notes on Stereochemistry and Purity

- The stereochemistry at the 3-position of the piperidine ring bearing the ethan-1-ol group is critical for biological activity. Selective reduction methods and chiral auxiliaries or catalysts may be employed to control stereochemistry.

- Purity of the final compound is confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and chromatographic methods.

- The presence of the 2-aminophenyl group requires careful handling to avoid side reactions such as oxidation or polymerization.

Summary Table of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | CuBr2 | Ethanol | 60–80 °C | 2–4 h | Selective alpha-bromination |

| Amination | 2-Aminobenzene | Ethanol/DMSO | Reflux | 6–12 h | Nucleophilic substitution |

| Oxidation | SeO2 | Pyridine or Dioxane | 90–105 °C | 4–6 h | Formation of glyoxal intermediate |

| Reduction | Fe/NH4Cl or SnCl2·2H2O/HCl | EtOH/H2O | 0–100 °C | 3–6 h | Nitro to amine conversion |

| Final Reduction/Addition | Various reducing agents | DMF, DCM | 0–25 °C | Variable | Installation of ethan-1-ol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。